molecular formula C10H13ClO B3028660 1-(Chloromethyl)-3-isopropoxybenzene CAS No. 26066-16-0

1-(Chloromethyl)-3-isopropoxybenzene

Cat. No.: B3028660
CAS No.: 26066-16-0
M. Wt: 184.66 g/mol
InChI Key: WBOJRMMVAQIUEN-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-isopropoxybenzene (CAS 26066-16-0) is a high-purity chemical building block with the molecular formula C10H13ClO and a molecular weight of 184.66 g/mol . It is specifically designed for research and development applications, particularly in medicinal chemistry and pharmaceutical sciences. Compounds featuring an isopropoxybenzene scaffold are of significant value in the design and synthesis of novel active pharmaceutical ingredients (APIs), as evidenced by research into fluorine-containing aromatic scaffolds for FDA-approved drugs . The molecule contains two key functional groups: a chloromethyl group, which serves as a versatile handle for further synthetic transformations, and an isopropoxy ether moiety attached to a benzene ring. This structure makes it a valuable intermediate for constructing more complex molecules. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed, as is standard with organochlorine compounds.

Properties

IUPAC Name

1-(chloromethyl)-3-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOJRMMVAQIUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201267203
Record name 1-(Chloromethyl)-3-(1-methylethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26066-16-0
Record name 1-(Chloromethyl)-3-(1-methylethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26066-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Chloromethyl)-3-(1-methylethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3-isopropoxybenzene can be synthesized through a multi-step process. One common method involves the chloromethylation of 3-isopropoxybenzene. This reaction typically uses chloromethyl methyl ether (CMME) or paraformaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with chloromethylating agents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-isopropoxybenzene in chemical reactions involves the reactivity of its functional groups:

Comparison with Similar Compounds

1-(Chloromethyl)-3,5-dimethylbenzene

  • Substituents : Chloromethyl (-CH2Cl) at position 1, methyl (-CH3) at positions 3 and 5.
  • Key Differences : Methyl groups are electron-donating, enhancing the aromatic ring’s electron density compared to the electron-withdrawing isopropoxy group in the target compound. This alters reactivity in electrophilic substitution.
  • Spectroscopic Data :
    • 1H NMR : Aromatic protons resonate at 6.75 ppm (singlet, 2H) and 6.68 ppm (singlet, 1H), reflecting symmetry from methyl groups. The chloromethyl group appears at 4.15 ppm.
    • 13C NMR : Chloromethyl carbon at 46.97 ppm, methyl carbons at 21.65 ppm.
  • Applications : Intermediate in fine chemical synthesis; lacks the steric hindrance of isopropoxy, enabling faster reactions.

Chlorpropham (1-methylethyl (3-chlorophenyl)carbamate)

  • Substituents : Chlorophenyl (-C6H4Cl) and isopropyl carbamate (-OC(O)NHCH(CH3)2).
  • Key Differences: The carbamate group (-OC(O)NH-) introduces hydrolytic instability compared to the ether linkage in 1-(Chloromethyl)-3-isopropoxybenzene.
  • Applications : Widely used as a sprout suppressant in potatoes; regulated due to moderate environmental persistence.

Bis(Chloromethyl)Ether (BCME)

  • Structure : O(CH2Cl)2.
  • Key Differences: The dimeric chloromethyl structure confers extreme reactivity and carcinogenicity (via DNA alkylation), unlike the mono-chloromethyl group in the target compound. BCME’s volatility increases inhalation risks, whereas this compound’s bulkier isopropoxy group likely reduces volatility.
  • Applications : Historical use in polymer synthesis; phased out due to toxicity.

3-Chlorobenzaldehyde

  • Substituents : Chlorine (-Cl) and aldehyde (-CHO) at position 3.
  • Key Differences : The aldehyde group is electrophilic, enabling nucleophilic additions (e.g., Grignard reactions), while the chloromethyl and isopropoxy groups in the target compound favor substitution or elimination.

Comparative Data Table

Compound Molecular Weight Key Functional Groups Reactivity Applications Toxicity Profile
This compound 184.65 Aryl ether, chloromethyl Moderate alkylation agent Organic synthesis Moderate (skin irritant)
1-(Chloromethyl)-3,5-dimethylbenzene 154.62 Aryl chloride, methyl Electrophilic substitution Chemical intermediate Low (limited data)
Chlorpropham 213.67 Carbamate, chlorophenyl Hydrolytic degradation Pesticide Regulated (low mammalian toxicity)
BCME 114.96 Dichloromethyl ether Highly reactive alkylator Obsolete polymer precursor High (carcinogenic)
3-Chlorobenzaldehyde 140.57 Aldehyde, chlorine Nucleophilic addition Pharmaceutical intermediate Irritant (non-carcinogenic)

Biological Activity

1-(Chloromethyl)-3-isopropoxybenzene is an organic compound characterized by its chloromethyl and isopropoxy substituents on a benzene ring. This compound has garnered attention in various fields, particularly in organic chemistry, due to its potential biological activities and applications as an intermediate in the synthesis of pharmaceuticals and polymers.

The molecular formula of this compound is C10H13Cl. The synthesis typically involves chloromethylation of aromatic compounds using dimethoxymethane and chlorosulfonic acid, catalyzed by zinc iodide under mild conditions. This method yields good to excellent results, making it a viable approach for producing chloromethyl derivatives.

Biological Activity

Reactivity and Interaction Studies

The presence of the chloromethyl group enhances the compound's ability to form covalent bonds with nucleophiles, which is critical for understanding its biological effects. Interaction studies have indicated that this compound can react with various biological molecules, potentially influencing cellular functions and signaling pathways.

Potential Applications

This compound has potential applications in:

  • Pharmaceutical Development : As an intermediate in the synthesis of bioactive compounds.
  • Polymer Chemistry : In the creation of hyper cross-linked polymers (HCPs), which are known for their high surface area and porosity.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of several chloromethyl-substituted aromatic compounds, including this compound. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity Evaluation

In vitro cytotoxicity assays were conducted to evaluate the effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity, indicating its potential for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

The following table summarizes key comparisons between this compound and other related compounds:

Compound NameStructureUnique Features
1-Chloro-2-methylbenzene StructureLess sterically hindered than this compound
4-Chlorobenzyl alcohol StructureContains a hydroxyl group, enhancing solubility
1-Bromo-3-isopropoxybenzene StructureBromine offers different reactivity compared to chlorine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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